Anthracen-9-yltrimethoxysilane
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Overview
Description
Anthracen-9-yltrimethoxysilane is an organosilicon compound with the molecular formula C17H18O3Si It is characterized by the presence of an anthracene moiety attached to a trimethoxysilane group
Preparation Methods
Synthetic Routes and Reaction Conditions: Anthracen-9-yltrimethoxysilane can be synthesized through a reaction between anthracene and trimethoxysilane in the presence of a catalyst. The reaction typically involves the use of a base such as potassium carbonate and a solvent like toluene. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Anthracen-9-yltrimethoxysilane undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene moiety to dihydroanthracene.
Substitution: The trimethoxysilane group can participate in substitution reactions, leading to the formation of different organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
Anthracen-9-yltrimethoxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of anthracen-9-yltrimethoxysilane involves its interaction with various molecular targets. The anthracene moiety can intercalate into DNA, affecting its structure and function. Additionally, the trimethoxysilane group can form covalent bonds with other molecules, leading to the formation of stable complexes. These interactions are crucial for its applications in biological imaging and materials science .
Comparison with Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison: Anthracen-9-yltrimethoxysilane is unique due to the presence of the trimethoxysilane group, which imparts distinct chemical properties and reactivity. In contrast, other anthracene derivatives may lack this functional group, resulting in different chemical behaviors and applications .
Properties
IUPAC Name |
anthracen-9-yl(trimethoxy)silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3Si/c1-18-21(19-2,20-3)17-15-10-6-4-8-13(15)12-14-9-5-7-11-16(14)17/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEWJEBCCWXJRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=C2C=CC=CC2=CC3=CC=CC=C31)(OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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